6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride
Brand Name: Vulcanchem
CAS No.: 24384-88-1
VCID: VC0014705
InChI: InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1
SMILES: CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl
Molecular Formula: C9H18ClNO5
Molecular Weight: 255.695

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

CAS No.: 24384-88-1

Cat. No.: VC0014705

Molecular Formula: C9H18ClNO5

Molecular Weight: 255.695

* For research use only. Not for human or veterinary use.

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride - 24384-88-1

Specification

CAS No. 24384-88-1
Molecular Formula C9H18ClNO5
Molecular Weight 255.695
IUPAC Name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Standard InChI InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1
Standard InChI Key QEQNNZBTSSPTPF-USZWJLIHSA-N
SMILES CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl

Introduction

Chemical Properties and Structure

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride is a white solid with a molecular formula of C9H18ClNO5 and a molecular weight of 255.69 g/mol. The compound is characterized by several key structural features:

  • A glucofuranose core in the alpha configuration

  • An isopropylidene protecting group at positions 1 and 2

  • An amino group at position 6, replacing the typical hydroxyl group

  • A hydrochloride salt form enhancing stability and solubility

The structure contains three defined stereocenters and two undefined stereocenters, contributing to its specific spatial arrangement and reactivity profile .

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC9H18ClNO5
Molecular Weight255.69 g/mol
Physical AppearanceWhite Solid
Melting Point186-188°C (with decomposition)
SolubilityWater-soluble
CAS Number24384-88-1*
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass255.0873504

*Note: Some sources list an alternative CAS number (24384-87-0), but the majority of reliable sources confirm 24384-88-1 as the correct identifier.

Synthesis and Preparation

The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride typically involves a multi-step process starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. The general synthetic route includes:

  • Selective deprotection of the 5,6-O-isopropylidene group

  • Selective tosylation of the primary hydroxyl group at position 6

  • Nucleophilic substitution with azide to introduce the precursor to the amino group

  • Reduction of the azide to an amine

  • Conversion to the hydrochloride salt for stability

A key intermediate in this synthesis is 6-azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose, which has been well-characterized in crystallographic studies . The azide intermediate is typically prepared by treating 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-glucofuranose with sodium azide in DMF at elevated temperatures (approximately 358 K) .

The subsequent reduction of the azide group is commonly achieved using triphenylphosphine in a tetrahydrofuran:water mixture, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt .

Mechanism of Action

The primary mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride lies in its function as a glycosyl donor in glycosylation reactions . In these reactions, the compound undergoes substitution reactions with suitable acceptor molecules under appropriate conditions, leading to the formation of glycosidic bonds .

The compound's reactivity is influenced by several key structural elements:

  • The isopropylidene group at positions 1 and 2 provides protection and influences the stereochemical outcome of glycosylation reactions

  • The amino group at position 6 serves as a key functional handle for further derivatization

  • The hydrochloride salt form enhances the compound's stability during storage and reactivity in controlled conditions

The compound participates in various reaction types, including:

  • Nucleophilic substitution reactions

  • Condensation reactions

  • Coupling reactions with carboxylic acids and other functional groups

  • Reductive amination processes

Research Applications

Carbohydrate Chemistry

Applications in Drug Development

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride has found applications in several areas of drug development and delivery:

  • Vaccine Development: It is utilized in the chemical modification of carbohydrates to enhance their stability, bioavailability, or immunogenicity in vaccine development .

  • Drug Delivery Systems: The compound contributes to developing novel carbohydrate-based materials for drug delivery, improving targeting, and bioavailability of therapeutic agents .

  • Glycomimetics: It serves as a starting material for synthesizing glycomimetics, which are structural analogs of natural carbohydrates designed to interact with specific biological targets.

  • Anticancer Research: Related compounds in the family of substituted glucofuranose derivatives have shown potential anticancer activity in preliminary studies .

Table 2: Applications in Drug Development

Application AreaKey ContributionsReferences
Vaccine DevelopmentEnhancement of carbohydrate stability and immunogenicity
Drug Delivery SystemsDevelopment of carbohydrate-based delivery vehicles
GlycomimeticsSynthesis of carbohydrate analogs with improved pharmacological properties
Anticancer ResearchDevelopment of potential anticancer agents based on modified glucofuranose scaffolds
Glycobiology ToolsCreation of probes for studying carbohydrate-mediated biological processes
ParameterDetailsReference
AppearanceWhite solid
Storage ConditionsStore in a cool, dry place
Research UseFor laboratory research only; not for human or veterinary use
Hazard ClassificationSpecific hazard classification data limited; handle according to good laboratory practices
Typical Package SizeAvailable in 50 mg quantities for research purposes
Approximate Cost$360.00 for 50 mg (as of 2025)

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